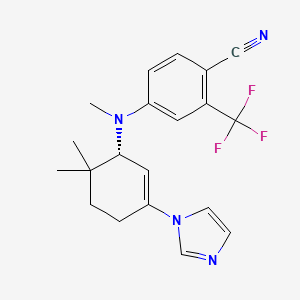
Signal Enhancer Hikari
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Signal enhancer for use in western blotting, dot blotting and ELISA. Improves antigen-antibody reactions and resolves problems of low sensitivity and high background. Dilute antibodies with signal enhancer instead of diluents such as PBS or TBS. Works with any substrate and membrane.
Aplicaciones Científicas De Investigación
1. DNA Biosensors and Nanomaterials
Signal enhancement in DNA biosensors is crucial for improving sensitivity in DNA detection. Nanomaterials offer new opportunities for developing novel nanomaterial-based signal-enhancers, due to their unique chemical and physical properties. These advancements include approaches using quantum-dots, carbon nanotubes, and their composites (Liu et al., 2009).
2. Surface-Enhanced Raman Spectroscopy
Surface-enhanced Raman scattering (SERS) has been a focus for achieving single molecule level sensitivity. The introduction of novel chemical enhancers like lithium chloride has provided additional signal enhancement, vital for ultra-sensitive detection of biological molecules (Koo et al., 2004).
3. Evoked Potentials in Medical Signal Processing
An adaptive signal enhancer based on higher-order statistics with a genetic-type variable step-size prefilter has been developed to recover evoked potentials (EPs), which are vital in medical signal processing. This approach is superior in filtering EPs under poor signal-to-noise ratio conditions (Lin et al., 2005).
4. Immunosenors and Nanomaterials
A novel immunosensor construction based on alkaline phosphatase (ALP) generating an electroactive substance by enzymatic hydrolysis has been developed. This utilizes carbon-based Ag-Au bimetallic as both the catalyst and signal enhancer, demonstrating a general strategy for the design of multifunctional nanomaterials in biosensors and nanocatalysts (Zhang et al., 2017).
5. Electrochemical Aptasensors
Nanotechnology plays a key role in signal amplification in ultrasensitive biosensors. Nanomaterials such as gold, carbon, graphene, and quantum dots have been used as signal amplification components in aptamer-based electrochemical biosensors (Kurup et al., 2021).
6. Diagnostic Imaging in Melanoma
Signal-enhanced color Doppler sonography (CDS) has shown superiority over native CDS in detecting vascularity patterns for differentiating between benign and malignant lymphadenopathy in patients with cutaneous melanomas. This technique has proven valuable in preventing unnecessary lymphadenectomy in small reactive lymph nodes (Schmid-Wendtner et al., 2004).
7. Wireless Communication
A generative adversarial network (GAN) based communication signal enhancement model has been proposed for wireless communications, which is effective in suppressing noise and interference, thus improving communication quality (He et al., 2022).
8. Laser-Induced Breakdown Spectroscopy
A combination of electrical spark and laser-induced breakdown spectroscopy on a heated sample (SA-LIBS-HS) has been studied to increase spectral emission in LIBS applications. This method demonstrated significant signal intensity improvement at low laser pulse energies (Hassanimatin et al., 2019).
9. Scanning Electron Microscopy
In the study of cubic and truncated octahedral cerium oxide (CeO2) nanoparticles, a newly designed signal enhancer in scanning electron microscopy (SEM) has been used to efficiently collect secondary electrons. This has greatly improved the signal-to-noise ratio and contributed to the preparation of nanostructured metal oxide surfaces (Asahina et al., 2011).
10. Clinical Newborn Medicine
Signal processing applications in clinical newborn medicine have shown potential to improve health outcomes through better diagnosis and management of medical conditions (Colditz, 2010).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




